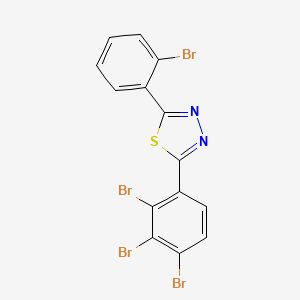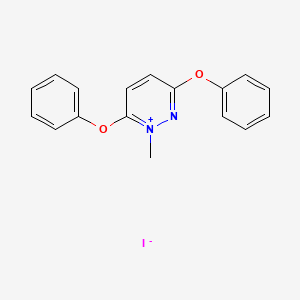![molecular formula C25H31Br B14499747 1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene CAS No. 62856-51-3](/img/structure/B14499747.png)
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethynyl group linked to a phenyl ring bearing an undecyl chain
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds between an aryl halide and a terminal alkyne.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
62856-51-3 |
|---|---|
Molekularformel |
C25H31Br |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-undecylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H31Br/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)16-17-24-18-20-25(26)21-19-24/h12-15,18-21H,2-11H2,1H3 |
InChI-Schlüssel |
QKMQJQLPUJCNLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)



![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)

